molecular formula C16H18FN3OS2 B2713828 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392303-33-2

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2713828
CAS RN: 392303-33-2
M. Wt: 351.46
InChI Key: PIUOJHAOKVYFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, also known as N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. The presence of the thiadiazole ring and the fluorobenzyl group contributes to its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that such compounds can disrupt microbial cell walls and interfere with essential enzymatic processes, making them effective in combating infections .

Anticancer Properties

Studies have explored the anticancer potential of thiadiazole derivatives, including this compound. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes and target cancerous cells specifically, reducing the viability of tumors .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Material Science

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, which can have applications in electronics, coatings, and other industrial fields.

RSC Advances Sigma-Aldrich Hindawi

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS2/c17-13-8-4-5-11(9-13)10-22-16-20-19-15(23-16)18-14(21)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUOJHAOKVYFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

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